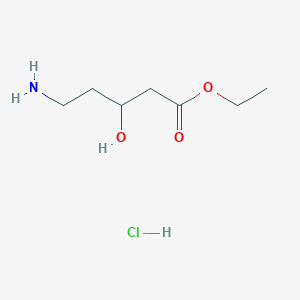

Ethyl 5-amino-3-hydroxypentanoate;hydrochloride

Description

Ethyl 5-amino-3-hydroxypentanoate hydrochloride (CAS: 1217814-29-3) is an organic compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol . Structurally, it consists of a pentanoate backbone substituted with an ethyl ester group at position 1, a hydroxyl group at position 3, and an amino group at position 5, forming a hydrochloride salt. This configuration confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt and hydrogen-bonding capacity from the hydroxyl and amino groups.

The compound is synthesized via multi-step reactions involving esterification and hydrochlorination, as inferred from analogous methods for related esters (e.g., diazotization and acid-catalyzed condensation steps described in ) .

Properties

IUPAC Name |

ethyl 5-amino-3-hydroxypentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-2-11-7(10)5-6(9)3-4-8;/h6,9H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSVUEDYIMAMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl 5-amino-3-hydroxypentanoate Hydrochloride

General Synthetic Strategy

The preparation typically involves:

- Activation of the carboxylic acid or ester functional group.

- Introduction of the amino group at the 5-position.

- Introduction or preservation of the hydroxyl group at the 3-position.

- Formation of the hydrochloride salt to enhance stability and solubility.

These steps are often conducted under controlled temperature and solvent conditions to optimize yield and stereochemical purity.

Detailed Synthetic Routes and Reaction Conditions

Halogenation and Subsequent Amination

A common approach involves the preparation of a 5-halo-3-hydroxypentanoate intermediate, followed by nucleophilic substitution with an amine source to install the amino group at the 5-position.

- Step 1: Preparation of 5-halo-3-hydroxypentanoate ester via halogenation of the corresponding hydroxy acid or ester.

- Step 2: Nucleophilic substitution using ammonia or a primary amine in an aprotic organic solvent such as tetrahydrofuran (THF) or ether.

- Reaction Conditions:

- Solvents: Preferably tetrahydrofuran or ether solvents for better reactivity and selectivity.

- Temperature: Typically maintained between -80 °C to 30 °C to control reaction rate and stereochemistry.

- Molar Ratios: The enolate acetate intermediate is used in 1 to 10 times molar excess relative to the acid chloride precursor to drive the reaction forward.

- Workup: After reaction completion, acidification with inorganic acids such as hydrochloric acid is performed, followed by extraction with solvents like ethyl acetate or methyl tert-butyl ether.

- Isolation: The product is isolated by distillation of solvents under reduced pressure and subsequent crystallization.

Reduction and Protection Strategies

Another route involves reduction of protected amino-hydroxy intermediates followed by deprotection and salt formation:

- Step 1: Reaction of protected amino-hydroxy acid derivatives with reducing agents such as sodium borohydride in solvents like dimethylacetamide at low temperatures (0 to 10 °C).

- Step 2: Deprotection using trifluoroacetic acid or similar acids at room temperature to remove protective groups.

- Step 3: Formation of the hydrochloride salt by treatment with dry hydrogen chloride gas in ethanol or other suitable solvents.

- Reaction Times: Reactions are typically stirred for several hours (e.g., 8 to 12 hours) to ensure completion.

- Purification: Crystallization from solvents such as isopropyl alcohol and water mixtures at elevated temperatures (up to 80 °C) yields the pure hydrochloride salt.

Industrial Scale Considerations

Industrial synthesis emphasizes:

- Use of scalable solvents such as methylene chloride, ethyl acetate, and cyclohexane.

- Control of reaction temperature and reagent addition rates to maintain product quality.

- Efficient workup involving aqueous washes with sodium bicarbonate, ammonium chloride, and sodium chloride solutions to remove impurities.

- Drying and crystallization under vacuum at controlled temperatures (40–60 °C) to obtain the hydrochloride salt in high purity and yield.

Data Table Summarizing Preparation Conditions

| Step | Reagents / Conditions | Solvents | Temperature Range (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Halogenation | 5-halo-3-hydroxypentanoate intermediate formation | THF, ether | -80 to 30 | Variable | Molar excess of enolate acetate preferred |

| Amination | Ammonia or primary amine nucleophilic substitution | THF, ether | 0 to 30 | Several hours | Acidification post-reaction |

| Reduction | Sodium borohydride | Dimethylacetamide | 0 to 20 | 2 hours | Stirring at low temperature |

| Deprotection | Trifluoroacetic acid | Methylene chloride | Room temperature | 3 hours | Removal of protecting groups |

| Hydrochloride salt formation | Dry HCl gas in ethanol | Ethanol | Room temperature | 8 hours | Crystallization from isopropanol-water |

| Purification | Washing with aqueous solutions and crystallization | Ethyl acetate, cyclohexane | 40 to 80 | Variable | Vacuum drying at 40–60 °C |

Research Findings and Analysis

- The choice of solvent critically influences the reaction rate and stereochemical outcome. Aprotic solvents like tetrahydrofuran are preferred for the nucleophilic substitution step due to their ability to stabilize intermediates without proton donation.

- Temperature control is essential to prevent side reactions and ensure high stereoselectivity, particularly during halogenation and amination steps.

- The hydrochloride salt form enhances the compound's stability and solubility, facilitating downstream applications and storage.

- Industrial processes incorporate multiple aqueous washes to remove inorganic salts and residual reagents, improving product purity.

- Crystallization conditions such as solvent choice and temperature ramping are optimized to yield consistent particle size and purity, important for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-hydroxypentanoate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as ammonia (NH3) and primary amines are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Ethyl 5-amino-3-hydroxypentanoate;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-hydroxypentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various biologically active intermediates . These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Ethyl 5-amino-3-hydroxypentanoate hydrochloride belongs to a class of amino ester hydrochlorides. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogs

Key Observations :

- Salt Form: Unlike 3-(5-amino-1-pentanoyl)pyridine dihydrochloride (CAS: 178758-80-0), which is a dihydrochloride salt, the target compound has a single hydrochloride group, likely resulting in lower chloride content and distinct solubility profiles .

Functional Analogs

- Pharmaceutical Hydrochlorides: Compounds like tapentadol HCl () and memantine HCl () share the hydrochloride salt form but feature complex aromatic or adamantane backbones, unlike the aliphatic ester structure of the target compound. These differences result in divergent pharmacological applications (e.g., tapentadol as an analgesic vs. the unknown bioactivity of the target compound) .

- Synthetic Utility: Ethyl 5-amino-3-hydroxypentanoate HCl may serve as an intermediate in heterocycle synthesis (similar to ), whereas methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl () is used in peptidomimetic drug development due to its branched structure .

Biological Activity

Ethyl 5-amino-3-hydroxypentanoate hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-amino-3-hydroxypentanoate hydrochloride is characterized by the presence of an amino group and a hydroxyl group, which facilitate hydrogen bonding and influence its solubility and reactivity. These functional groups are essential for its interaction with biological molecules, impacting its biological activity.

The biological activity of ethyl 5-amino-3-hydroxypentanoate hydrochloride is primarily attributed to its ability to participate in various metabolic pathways. The compound acts as a precursor in the synthesis of amino acids and can influence enzyme activity through competitive inhibition or allosteric modulation.

Key Mechanisms Include:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.

- Metabolic Pathways : It plays a role in the metabolism of ketone bodies, particularly C5 ketone bodies, which are important for energy production in peripheral tissues such as the heart and brain .

- Hydrogen Bonding : The amino and hydroxyl groups allow for significant interactions with other biomolecules, enhancing its biological efficacy.

1. Antitumor Activity

Recent studies have indicated that compounds similar to ethyl 5-amino-3-hydroxypentanoate hydrochloride exhibit antitumor properties. For instance, research has shown that derivatives can inhibit the proliferation of cancer cell lines, including HeLa cells .

2. Neuroprotective Effects

There is growing evidence that this compound may possess neuroprotective properties. It has been suggested that it could help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

3. Metabolic Regulation

The compound is also being studied for its role in metabolic regulation, particularly in conditions related to fatty acid oxidation disorders. Its ability to modulate ketogenesis can be crucial for patients with metabolic syndromes .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of ethyl 5-amino-3-hydroxypentanoate hydrochloride on HeLa cells revealed a significant reduction in cell viability at concentrations above 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Neuroprotection

In a model assessing oxidative stress, treatment with ethyl 5-amino-3-hydroxypentanoate hydrochloride resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to neurotoxic agents .

| Study | Findings | Concentration | Methodology |

|---|---|---|---|

| Antitumor Activity | Induced apoptosis in HeLa cells | >50 µM | Cell viability assays |

| Neuroprotection | Reduced ROS levels | Varies | Neuronal culture assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.